molecular formula C9H8Cl2O3 B14773497 2,5-Dichloro-3-ethoxybenzoic acid

2,5-Dichloro-3-ethoxybenzoic acid

Cat. No.: B14773497
M. Wt: 235.06 g/mol
InChI Key: SKAWRRFMWBMRSD-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-ethoxybenzoic acid is an organic compound with the molecular formula C9H8Cl2O3. It is a derivative of benzoic acid, where two chlorine atoms are substituted at the 2nd and 5th positions, and an ethoxy group is substituted at the 3rd position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-ethoxybenzoic acid typically involves the chlorination of 3-ethoxybenzoic acid. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction conditions include maintaining a controlled temperature and ensuring the proper handling of chlorine gas due to its hazardous nature.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also emphasizes safety measures to handle chlorine gas and other reagents.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-ethoxybenzoic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common electrophiles include halogens, nitro groups, and sulfonic acid groups.

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form dihydro derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4).

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of this compound.

    Nucleophilic Substitution: Products include hydroxylated or aminated derivatives.

    Oxidation: Products include quinones.

    Reduction: Products include dihydro derivatives.

Scientific Research Applications

2,5-Dichloro-3-ethoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-ethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxybenzoic acid: Similar structure but lacks the chlorine substituents.

    2,5-Dichlorobenzoic acid: Similar structure but lacks the ethoxy group.

    2,4-Dichloro-3,5-difluorobenzoic acid: Similar structure with additional fluorine substituents.

Uniqueness

2,5-Dichloro-3-ethoxybenzoic acid is unique due to the presence of both chlorine and ethoxy substituents on the benzene ring. This combination of substituents imparts specific chemical and biological properties that are distinct from other similar compounds. The presence of chlorine atoms enhances its reactivity in electrophilic and nucleophilic substitution reactions, while the ethoxy group influences its solubility and interaction with biological targets.

Properties

Molecular Formula

C9H8Cl2O3

Molecular Weight

235.06 g/mol

IUPAC Name

2,5-dichloro-3-ethoxybenzoic acid

InChI

InChI=1S/C9H8Cl2O3/c1-2-14-7-4-5(10)3-6(8(7)11)9(12)13/h3-4H,2H2,1H3,(H,12,13)

InChI Key

SKAWRRFMWBMRSD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1Cl)C(=O)O)Cl

Origin of Product

United States

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